molecular formula C30H21N5O7S2 B14452586 7-Amino-4-hydroxy-3-((4-(1-naphthalenylazo)-7-sulfo-1-naphthalenyl)azo)-2-naphthalenesulfonic acid CAS No. 75627-25-7

7-Amino-4-hydroxy-3-((4-(1-naphthalenylazo)-7-sulfo-1-naphthalenyl)azo)-2-naphthalenesulfonic acid

Cat. No.: B14452586
CAS No.: 75627-25-7
M. Wt: 627.7 g/mol
InChI Key: KTVGDGXRDDXLNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Amino-4-hydroxy-3-((4-(1-naphthalenylazo)-7-sulfo-1-naphthalenyl)azo)-2-naphthalenesulfonic acid is a complex organic compound known for its vibrant color properties. It is commonly used in the dye industry due to its ability to form stable azo bonds, which contribute to its vivid coloration.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Amino-4-hydroxy-3-((4-(1-naphthalenylazo)-7-sulfo-1-naphthalenyl)azo)-2-naphthalenesulfonic acid typically involves multiple steps, starting with the diazotization of aromatic amines followed by azo coupling reactions. The reaction conditions often require acidic or basic environments to facilitate the formation of azo bonds.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves strict control of temperature, pH, and reactant concentrations to optimize the reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

7-Amino-4-hydroxy-3-((4-(1-naphthalenylazo)-7-sulfo-1-naphthalenyl)azo)-2-naphthalenesulfonic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinones.

    Reduction: The azo bonds can be reduced to form amines.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.

    Substitution: Conditions vary depending on the substituent being introduced, but typically involve catalysts and specific solvents.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the reactants used.

Scientific Research Applications

7-Amino-4-hydroxy-3-((4-(1-naphthalenylazo)-7-sulfo-1-naphthalenyl)azo)-2-naphthalenesulfonic acid has a wide range of applications in scientific research:

    Chemistry: Used as a dye and indicator in various chemical reactions.

    Biology: Employed in staining techniques for microscopy.

    Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes.

    Industry: Widely used in the textile industry for dyeing fabrics.

Mechanism of Action

The compound exerts its effects primarily through the formation of stable azo bonds, which are responsible for its color properties. These bonds are formed through the interaction of the amino and hydroxyl groups with aromatic rings, leading to the formation of extended conjugated systems. The molecular targets and pathways involved include interactions with various enzymes and proteins that can bind to the azo groups.

Comparison with Similar Compounds

Similar Compounds

  • 7-Amino-4-hydroxy-3-((4-(2-naphthalenylazo)-7-sulfo-1-naphthalenyl)azo)-2-naphthalenesulfonic acid
  • 7-Amino-4-hydroxy-3-((4-(3-naphthalenylazo)-7-sulfo-1-naphthalenyl)azo)-2-naphthalenesulfonic acid

Uniqueness

7-Amino-4-hydroxy-3-((4-(1-naphthalenylazo)-7-sulfo-1-naphthalenyl)azo)-2-naphthalenesulfonic acid is unique due to its specific structural arrangement, which imparts distinct color properties and stability. Its ability to form stable azo bonds makes it particularly valuable in applications requiring long-lasting and vibrant dyes.

Properties

CAS No.

75627-25-7

Molecular Formula

C30H21N5O7S2

Molecular Weight

627.7 g/mol

IUPAC Name

7-amino-4-hydroxy-3-[[4-(naphthalen-1-yldiazenyl)-7-sulfonaphthalen-1-yl]diazenyl]naphthalene-2-sulfonic acid

InChI

InChI=1S/C30H21N5O7S2/c31-19-8-10-22-18(14-19)15-28(44(40,41)42)29(30(22)36)35-34-27-13-12-26(23-11-9-20(16-24(23)27)43(37,38)39)33-32-25-7-3-5-17-4-1-2-6-21(17)25/h1-16,36H,31H2,(H,37,38,39)(H,40,41,42)

InChI Key

KTVGDGXRDDXLNN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2N=NC3=C4C=CC(=CC4=C(C=C3)N=NC5=C(C=C6C=C(C=CC6=C5O)N)S(=O)(=O)O)S(=O)(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.